molecular formula C16H15ClN2O3S B2969580 3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 921916-64-5

3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Cat. No. B2969580
CAS RN: 921916-64-5
M. Wt: 350.82
InChI Key: KVZFWICOIFYZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can be effective against various bacterial strains, including K. pneumoniae , E. coli , and S. aureus . The minimum inhibitory concentrations (MICs) suggest that it could be a promising candidate for developing new antibiotics.

Agricultural Chemicals

The structural analogs of this compound have been used in the synthesis of agricultural chemicals, particularly as pesticides . Its efficacy in controlling pests on crops could be attributed to its ability to interfere with the nervous system of insects.

Pharmaceutical Drug Development

Due to its structural similarity to quinolone, this compound has implications in drug development, especially in the synthesis of heterocyclic compounds . These compounds are known for their pharmaceutical properties, including their use in treating various diseases.

Organic Synthesis

In the field of organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It has been used in the synthesis of cyclobutanone , which is a core structure in many organic compounds with potential applications in pharmaceuticals .

Biological Research

Indole derivatives, which share a similar core structure with this compound, have shown significant biological potential. They exhibit anti-inflammatory and analgesic activities, which could be explored further using this compound as a starting point .

Veterinary Medicine

Compounds with similar structures have been utilized in veterinary medicine as anthelmintics —agents that expel parasitic worms (helminths) from the body . This application is crucial for maintaining the health of livestock and pets.

Chemical Synthesis of Fused Heterocycles

The compound is valuable in the synthesis of fused heterocycles, which are rings of atoms in which at least one atom is different from the others. These structures are important in the development of new materials and drugs .

properties

IUPAC Name

3-chloro-4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-2-5-13(9-14(10)17)23(21,22)19-12-4-6-15-11(8-12)3-7-16(20)18-15/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZFWICOIFYZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.